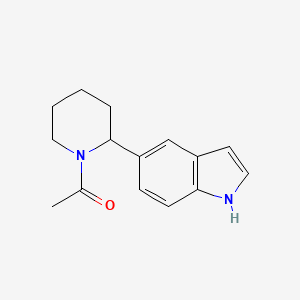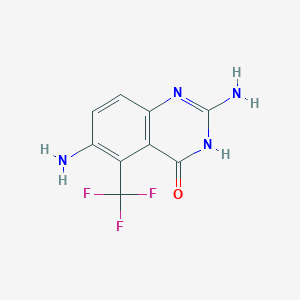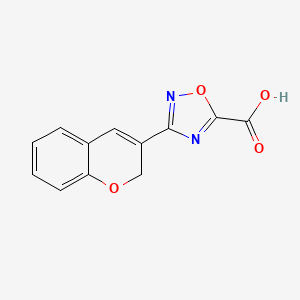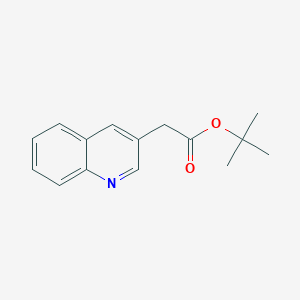
1,4-Naphthalenedione, 2-chloro-5-hydroxy-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione is a chemical compound with the molecular formula C11H7ClO4. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chloro group, a hydroxyl group, and a methoxy group attached to a naphthalene-1,4-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione typically involves the chlorination of 5-hydroxy-7-methoxynaphthalene-1,4-dione. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods: Industrial production of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted naphthoquinones.
Aplicaciones Científicas De Investigación
2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione involves its interaction with cellular components:
Molecular Targets: The compound targets enzymes and proteins involved in cellular redox processes.
Pathways Involved: It interferes with the electron transport chain, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
5-Hydroxy-7-methoxynaphthalene-1,4-dione: Lacks the chloro group but shares similar chemical properties.
2-Chloro-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups but has similar reactivity.
Juglone (5-hydroxy-1,4-naphthoquinone): Similar structure but without the chloro and methoxy groups.
Uniqueness: 2-Chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione is unique due to the presence of all three functional groups (chloro, hydroxyl, and methoxy) on the naphthoquinone core. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
95393-67-2 |
|---|---|
Fórmula molecular |
C11H7ClO4 |
Peso molecular |
238.62 g/mol |
Nombre IUPAC |
2-chloro-5-hydroxy-7-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO4/c1-16-5-2-6-10(8(13)3-5)9(14)4-7(12)11(6)15/h2-4,13H,1H3 |
Clave InChI |
ZOTGXIRMHAPBKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


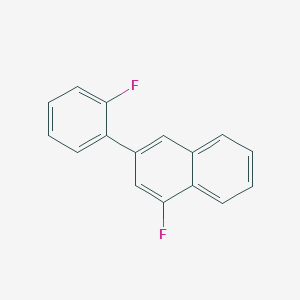
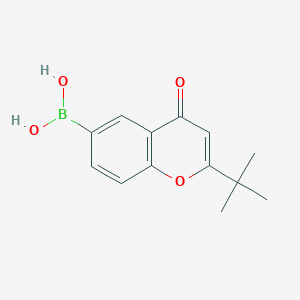
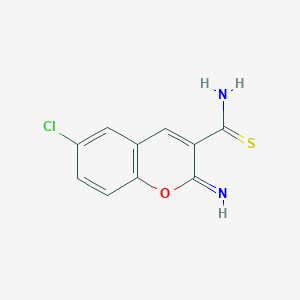
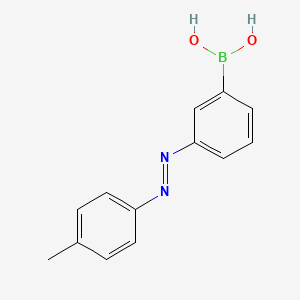
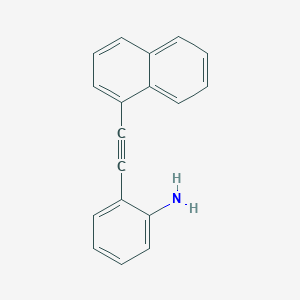
![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)
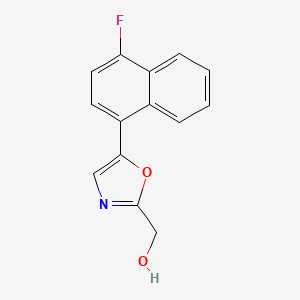
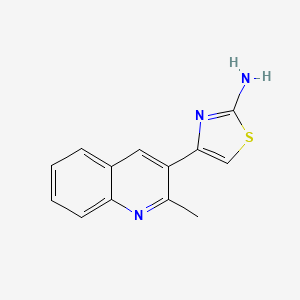
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)
